molecular formula C16H26N2O2 B584404 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid CAS No. 920755-10-8

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid

Cat. No.: B584404
CAS No.: 920755-10-8
M. Wt: 278.396
InChI Key: XGMMSJHVWLZZPC-UHFFFAOYSA-N
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Description

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid is an organic compound with the molecular formula C16H26N2O2 This compound is of interest due to its unique structure, which includes both an amino group and a dipropylaminoethyl side chain attached to a phenylacetic acid core

Scientific Research Applications

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid typically involves multiple steps. One common method starts with the nitration of a suitable phenylacetic acid derivative, followed by reduction to introduce the amino group. The dipropylaminoethyl side chain is then introduced through a substitution reaction. The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The dipropylaminoethyl side chain can be introduced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve alkyl halides and a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitro group can regenerate the amino group.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group and dipropylaminoethyl side chain can interact with enzymes and receptors, modulating their activity. This can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Dipropylamino)ethyl)-6-nitrophenylacetic acid
  • 2-(2-(Dipropylamino)ethyl)-6-nitrobenzeneacetic acid

Uniqueness

2-(2-Amino-6-(2-(dipropylamino)ethyl)phenyl)acetic acid is unique due to the presence of both an amino group and a dipropylaminoethyl side chain. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[2-amino-6-[2-(dipropylamino)ethyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMMSJHVWLZZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739945
Record name {2-Amino-6-[2-(dipropylamino)ethyl]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920755-10-8
Record name {2-Amino-6-[2-(dipropylamino)ethyl]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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